

An In-depth Technical Guide to 2-Methylthio-ATP in Purinergic Signaling Research

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Compound of Interest

Compound Name: 2-Methylthio-ATP tetrasodium

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Introduction

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are pivotal signaling molecules that mediate a wide array of physiological and pathological processes through the activation of purinergic receptors. Among the diverse range of synthetic nucleotide analogs, 2-Methylthio-ATP (2-MeSATP) has emerged as a critical pharmacological tool for the investigation of P2Y receptors, a major class of G protein-coupled receptors (GPCRs). This technical guide provides a comprehensive overview of 2-MeSATP, its biochemical properties, receptor selectivity, and its application in key experimental protocols. The information herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize 2-MeSATP in the study of purinergic signaling.

Core Principles of 2-Methylthio-ATP Action

2-MeSATP is a stable analog of ATP that acts as an agonist at several P2Y and P2X purinergic receptor subtypes.[1] Its resistance to degradation by ectonucleotidases, which rapidly hydrolyze ATP, makes it a more reliable and potent tool for in vitro and in vivo studies. The methylthio group at the 2-position of the adenine ring significantly influences its interaction with purinergic receptors, conferring a distinct selectivity profile compared to the endogenous ligand ATP.



Data Presentation: Receptor Selectivity Profile

The utility of 2-MeSATP as a research tool is defined by its affinity (Ki) and potency (EC50) at various purinergic receptor subtypes. The following tables summarize quantitative data from multiple studies to provide a comparative overview of the selectivity of 2-MeSATP and its closely related analog, 2-Methylthio-ADP (2-MeSADP).

Receptor Subtype	Ligand	Species	Ki (nM)
P2Y1	2-MeSATP	Human	5700 ± 400[2]
P2Y12	2-MeSADP	Human	-
P2Y13	2-MeSADP	Human	-
P2X1	NF 110	Rat	82[3]
P2X3	NF 110	Rat	36[3]

Table 1: Binding Affinities (Ki) of 2-MeSATP and Related Compounds at Purinergic Receptors. Note: Data for 2-MeSATP Ki values are limited; values for related compounds are provided for context.



Receptor Subtype	Ligand	Species	EC50/pEC50
P2Y1	2-MeSATP	Human	8 nM[4]
P2Y1	2-MeSADP	Human	pEC50 = 8.29[5]
P2Y2	2-MeSATP	Human	Inactive[4]
P2Y6	2-MeSADP	Rat	pEC50 = 5.75[5]
P2Y11	2-MeSATP	Human	-
P2Y12	2-MeSADP	Human	5 nM[5]
P2Y13	2-MeSATP	Human	450 nM[6]
P2Y13	2-MeSADP	Human	19 nM[5]
P2X1	2-MeSATP	Rat	54 nM[3]
P2X3	2-MeSATP	Rat	350 nM[3]

Table 2: Potency (EC50/pEC50) of 2-MeSATP and 2-MeSADP at Purinergic Receptors.

Signaling Pathways

2-MeSATP elicits its cellular effects by activating distinct downstream signaling cascades upon binding to specific P2Y receptors. The primary signaling pathways for the most sensitive P2Y receptors are detailed below.

P2Y1 Receptor Signaling

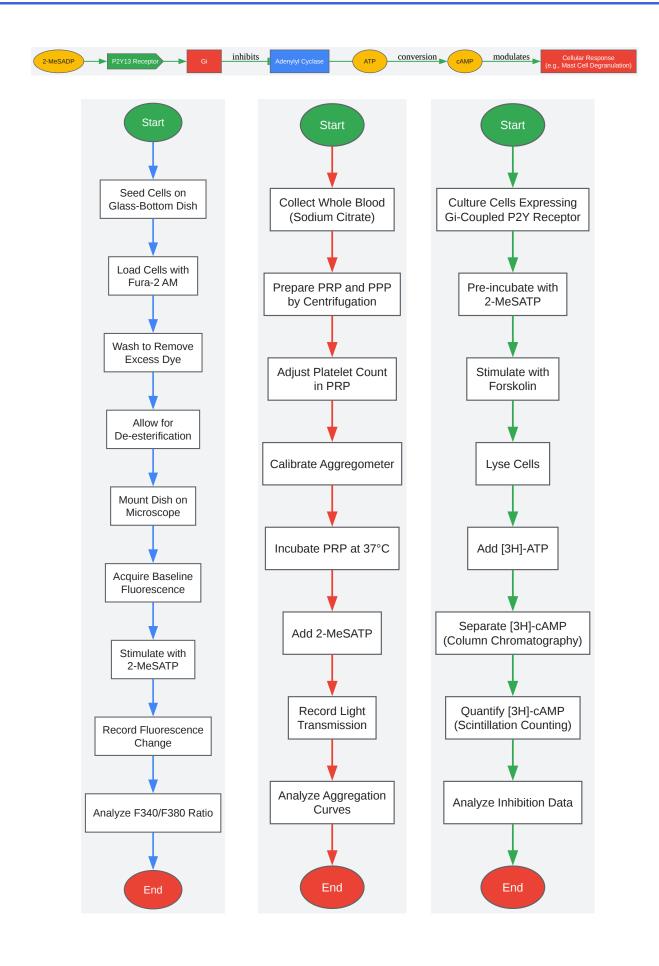
The P2Y1 receptor is a Gq/11-coupled receptor.[7] Activation by 2-MeSATP leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8]













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